1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate
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Overview
Description
1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities, including antimicrobial, analgesic, and anesthetic properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate typically involves the reaction of 1,2,5-trimethylpiperidin-4-ol with 2-methoxybenzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process . Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various microorganisms.
Medicine: Potential use as an analgesic or anesthetic agent due to its piperidine core structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. For instance, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Trimethyl-4-hydroxy-4-piperidyl benzoate
- 1,2,5-Trimethyl-4-phenylethynylpiperidol-4
- 1,2,5-Trimethyl-4-oxiranylpiperidin-4-ol benzoate hydrochloride
Uniqueness
1,2,5-Trimethyl-4-piperidyl 2-methoxybenzoate stands out due to its specific ester linkage with 2-methoxybenzoic acid, which may confer unique biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-11-10-17(3)12(2)9-15(11)20-16(18)13-7-5-6-8-14(13)19-4/h5-8,11-12,15H,9-10H2,1-4H3 |
InChI Key |
KTZCSPSWFXRDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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